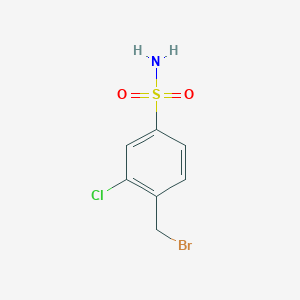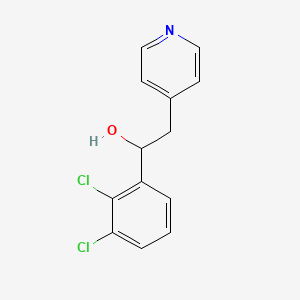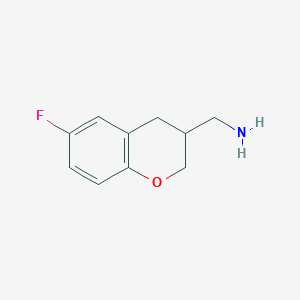![molecular formula C17H18O2 B8692895 [1,1'-Biphenyl]-3-carboxylic acid, 2',4'-dimethyl-, ethyl ester CAS No. 805250-18-4](/img/structure/B8692895.png)
[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-dimethyl-, ethyl ester
Overview
Description
Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate: is an organic compound belonging to the biphenyl family It consists of two phenyl rings connected by a single bond, with ethyl and carboxylate functional groups attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 2’,4’-dimethyl[1,1’-biphenyl]-3-boronic acid and ethyl 2-bromobenzoate, are prepared.
Industrial Production Methods: Industrial production of Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., AlCl3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, allowing it to interact with various enzymes and receptors. The biphenyl structure provides a rigid framework that can fit into binding sites of target molecules, influencing their activity.
Comparison with Similar Compounds
1,1’-Biphenyl: A simpler biphenyl compound without additional functional groups.
4,4’-Dimethylbiphenyl: A biphenyl derivative with methyl groups at the 4 and 4’ positions.
2,4’-Dimethyl-1,1’-biphenyl: A biphenyl derivative with methyl groups at the 2 and 4’ positions.
Uniqueness: Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both ethyl and carboxylate functional groups, which impart distinct chemical properties and reactivity compared to other biphenyl derivatives
Properties
CAS No. |
805250-18-4 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
ethyl 3-(2,4-dimethylphenyl)benzoate |
InChI |
InChI=1S/C17H18O2/c1-4-19-17(18)15-7-5-6-14(11-15)16-9-8-12(2)10-13(16)3/h5-11H,4H2,1-3H3 |
InChI Key |
FBHSQYNWRRJGDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
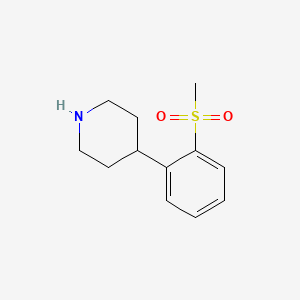
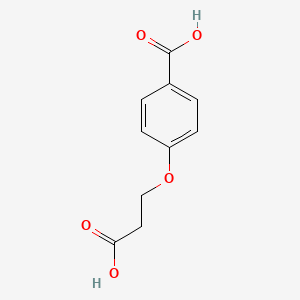
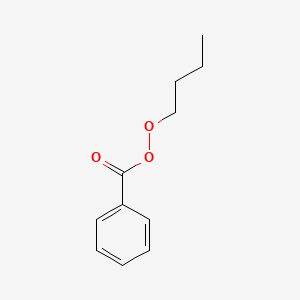
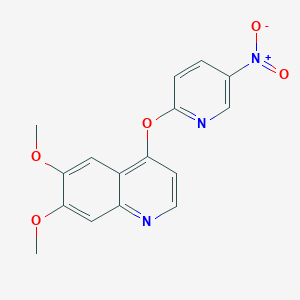
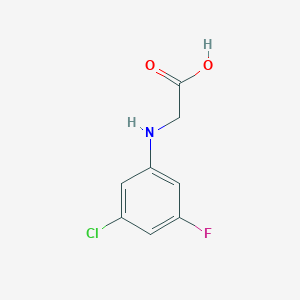
![N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B8692860.png)
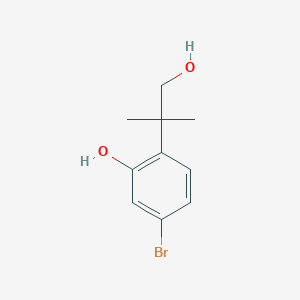
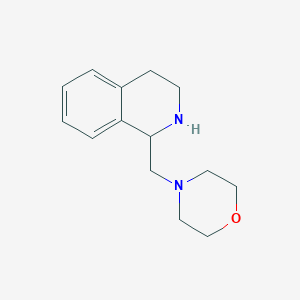
![3-{2-[4-(3-Methylphenoxy)piperidin-1-yl]ethyl}-1H-indole](/img/structure/B8692878.png)
![7-Chloro-2-(3,5-dimethylphenyl)furo[3,2-b]pyridine](/img/structure/B8692890.png)
![Benzyl (9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B8692904.png)
